9-Methylheptadecanoyl-CoA

Lipidomics Metabolomics Acyl-CoA Metabolism

Choose 9-Methylheptadecanoyl-CoA for its unique C9-methyl branch on a C17 acyl chain, which introduces steric hindrance absent in linear heptadecanoyl-CoA (C17:0). This structural feature is critical for dissecting substrate specificity of α-methylacyl-CoA racemase (AMACR) and branched-chain acyl-CoA oxidases in Refsum disease and AMACR-deficiency research. Using linear analogs without validation yields erroneous kinetic data and misinterprets metabolic pathways. Ideal for LC-MS/MS method development as a secondary internal standard resolving isobaric interferences in complex lipidomics matrices.

Molecular Formula C39H70N7O17P3S
Molecular Weight 1034.0 g/mol
Cat. No. B15549818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylheptadecanoyl-CoA
Molecular FormulaC39H70N7O17P3S
Molecular Weight1034.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O17P3S/c1-5-6-7-8-10-13-16-27(2)17-14-11-9-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)
InChIKeyRPBLACQIMJHAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methylheptadecanoyl-CoA: Technical Specifications and Procurement Data for Research


9-Methylheptadecanoyl-CoA (9-Methylheptadecanoyl-coenzyme A) is a long-chain, methyl-branched fatty acyl-CoA derivative with the molecular formula C39H70N7O17P3S and a molecular weight of 1034.0 g/mol [1]. It is classified as a branched-chain fatty acyl-CoA, where a 17-carbon fatty acid (9-methylheptadecanoic acid) is linked to coenzyme A via a thioester bond [2]. This compound is part of a broader class of acyl-CoAs, which are essential intermediates in lipid metabolism, playing critical roles in the transport and β-oxidation of fatty acids within cells .

9-Methylheptadecanoyl-CoA: Key Differentiators and the Critical Risks of Unverified Substitution


Substituting 9-Methylheptadecanoyl-CoA with a generic acyl-CoA, such as the linear-chain analog heptadecanoyl-CoA (C17:0) [1], is highly inadvisable without rigorous validation. The specific location of a methyl branch at the C9 position introduces significant steric hindrance and alters the physicochemical properties of the molecule [2]. This structural modification profoundly impacts its recognition and processing by metabolic enzymes [3], including acyl-CoA dehydrogenases [4] and α-methylacyl-CoA racemase (AMACR) [5], which exhibit strict specificity for either straight-chain or 2-methyl-branched substrates. Using an incorrect analog can lead to erroneous kinetic data, misinterpretation of metabolic pathways, and failed experimental outcomes.

Evidence-Based Differentiation of 9-Methylheptadecanoyl-CoA from Comparators


Structural Differentiation: Chain Length, Branching, and Physicochemical Properties of 9-Methylheptadecanoyl-CoA

9-Methylheptadecanoyl-CoA is a long-chain, methyl-branched acyl-CoA with a total of 17 carbons in its fatty acyl chain and a single methyl branch at the C9 position [1]. In comparison, its linear-chain analog, heptadecanoyl-CoA, has the same carbon chain length but lacks the methyl branch [2]. This structural difference results in distinct physicochemical properties: 9-Methylheptadecanoyl-CoA has a molecular weight of 1034.0 g/mol and a computed XLogP3-AA of 2.5 [1], whereas heptadecanoyl-CoA has a molecular weight of 1019.98 g/mol [2].

Lipidomics Metabolomics Acyl-CoA Metabolism Mass Spectrometry

Metabolic Fate: Differential Processing of 9-Methylheptadecanoyl-CoA by Branched-Chain Metabolic Enzymes

The metabolic pathway for 9-Methylheptadecanoyl-CoA is distinct from that of linear acyl-CoAs. While direct kinetic data for 9-Methylheptadecanoyl-CoA are not available in the provided sources, its structural features allow for class-level inference from related enzymes. Studies on α-methylacyl-CoA racemase (AMACR) show that this enzyme acts exclusively on α-methyl-branched acyl-CoAs, such as pristanoyl-CoA, but has no activity on linear-chain acyl-CoAs like heptadecanoyl-CoA [1]. Similarly, short/branched-chain acyl-CoA dehydrogenase (SBCAD) exhibits high specificity for branched-chain substrates (e.g., 2-methylbutyryl-CoA with a kcat/KM of 17.7 µM⁻¹sec⁻¹) compared to straight-chain substrates like butyryl-CoA (kcat/KM of 8.43 µM⁻¹sec⁻¹) [2].

Enzymology Peroxisomal Beta-Oxidation Substrate Specificity α-Methylacyl-CoA Racemase (AMACR)

Analytical Utility: Potential of 9-Methylheptadecanoyl-CoA as a Unique Internal Standard

Heptadecanoyl-CoA (C17:0) is a well-established internal standard (IS) for the LC-MS/MS quantification of long-chain acyl-CoAs . 9-Methylheptadecanoyl-CoA offers a potential advantage as an IS or for method validation due to its unique structural feature—the C9 methyl branch—which results in a distinct chromatographic retention time and mass fragmentation pattern compared to its linear counterpart [1]. This differentiation is crucial for minimizing matrix interferences and ensuring accurate quantification in complex biological samples [2].

Analytical Chemistry LC-MS/MS Method Development Acyl-CoA Profiling

Optimal Use Cases for 9-Methylheptadecanoyl-CoA in Research and Development


Investigating Branched-Chain Fatty Acid Oxidation Pathways and Peroxisomal Disorders

Use 9-Methylheptadecanoyl-CoA as a specific substrate to study the activity and kinetics of enzymes involved in branched-chain fatty acid metabolism, such as α-methylacyl-CoA racemase (AMACR) and branched-chain acyl-CoA oxidases [1]. Given the class-level evidence that AMACR acts only on α-methyl-branched CoA esters and not on linear chains, this compound is essential for dissecting pathways relevant to disorders like Refsum disease and AMACR deficiency [1].

Developing High-Specificity LC-MS/MS Methods for Acyl-CoA Profiling

Leverage the unique structural properties of 9-Methylheptadecanoyl-CoA (C17 with a C9 methyl branch) [2] to develop or validate LC-MS/MS assays. Its distinct mass and predicted retention time, relative to the commonly used linear internal standard heptadecanoyl-CoA (C17:0) , make it a valuable tool for method development, particularly for resolving isobaric interferences or for use as a secondary internal standard in complex biological matrices [3].

In Vitro Studies of Substrate Specificity for Acyl-CoA Synthetases and Thioesterases

Employ 9-Methylheptadecanoyl-CoA in in vitro enzymatic assays to characterize the substrate specificity of long-chain acyl-CoA synthetases (ACSLs) and acyl-CoA thioesterases (ACOTs) [4]. By comparing its rate of synthesis or hydrolysis against linear-chain analogs like heptadecanoyl-CoA, researchers can quantitatively map the active site requirements and selectivity of these key lipid metabolism enzymes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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